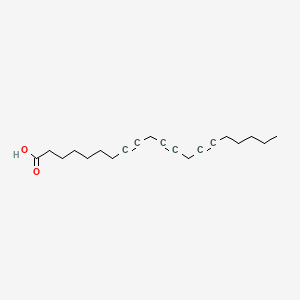

8,11,14-Eicosatriynoic Acid

概要

説明

8,11,14-エイコサトリイン酸は、8位、11位、および14位に3つの三重結合を持つ独特な構造を特徴とする多価不飽和脂肪酸です。 この化合物は、生物活性、特にプロスタグランジンおよびロイコトリエン生合成の阻害剤としての活性と、アラキドン酸誘発血小板凝集の阻害における役割で知られています .

2. 製法

合成経路と反応条件: 8,11,14-エイコサトリイン酸の合成は、通常、アルキン前駆体とパラジウム触媒カップリング反応を使用します。一般的な方法の1つは、パラジウム触媒と銅助触媒の存在下で、末端アルキンとハロゲン化中間体を反応させる薗頭反応です。反応条件には、窒素またはアルゴンなどの不活性雰囲気と、テトラヒドロフランまたはジメチルホルムアミドなどの溶媒の使用が含まれることが多いです。

工業生産方法: 8,11,14-エイコサトリイン酸の工業生産には、大規模な薗頭反応と、カラムクロマトグラフィーまたは再結晶などの精製プロセスが含まれる場合があり、純粋な化合物を得ることができます。この方法のスケーラビリティにより、研究および商業アプリケーション向けに大量の化合物を生産できます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 8,11,14-Eicosatriynoic Acid typically involves the use of alkyne precursors and palladium-catalyzed coupling reactions. One common method is the Sonogashira coupling, which involves the reaction of terminal alkynes with halogenated intermediates in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as column chromatography or recrystallization to obtain the pure compound. The scalability of this method allows for the production of significant quantities of the compound for research and commercial applications.

化学反応の分析

反応の種類: 8,11,14-エイコサトリイン酸は、次のようなさまざまな化学反応を起こします。

酸化: 化合物中の三重結合は、酸化されてエポキシドまたは他の酸素化誘導体になる可能性があります。

還元: 三重結合は、水素化反応を使用して二重結合または単結合に還元できます。

置換: この化合物は、三重結合の位置で求核置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは四酸化オスミウムなどの試薬を穏和な条件で使用できます。

還元: パラジウムまたは白金触媒の存在下での水素ガスは、水素化に一般的に使用されます。

置換: アミンまたはチオールなどの求核剤は、塩基性条件下で三重結合と反応できます。

主な生成物:

酸化: エポキシドまたはヒドロキシル化誘導体。

還元: アルケンまたはアルカン。

置換: アミノまたはチオール置換誘導体。

科学的研究の応用

Cancer Research

8,11,14-Eicosatriynoic acid has been identified as having significant implications in cancer biology. It is expressed by various cancer cell types, including those from colon, lung, breast, and prostate cancers. Research indicates that this compound promotes cancer cell growth and neovascularization, which is the formation of new blood vessels that supply tumors with nutrients and oxygen .

Case Studies

- Neovascularization : Studies have shown that this compound enhances the angiogenesis process in tumor environments. This suggests a dual role where it could be both a target for therapeutic intervention and a biomarker for aggressive tumor types.

- Tumor Growth Modulation : In vitro studies have demonstrated that the presence of this fatty acid can influence the proliferation rates of certain cancer cell lines, indicating its potential role in tumorigenesis .

Inflammation and Metabolic Studies

The compound has been noted for its effects on inflammation and lipid metabolism. It acts as a nonspecific inhibitor of cyclooxygenases (COX) and lipoxygenases (LOX), enzymes involved in the inflammatory response. This inhibition can potentially reduce inflammatory pathways associated with various diseases .

Cardiovascular Health

Research indicates that this compound may play a role in cardiovascular health by influencing lipid profiles and potentially lowering cholesterol levels. Its effects on arachidonate metabolism are particularly noteworthy as they relate to cardiovascular disease mechanisms .

Metabolic Studies

- Hypocholesterolemic Effects : Animal studies have shown that this fatty acid can lead to reductions in serum cholesterol levels.

- Platelet Function : The compound's ability to modulate platelet aggregation suggests potential applications in preventing thrombotic events associated with cardiovascular diseases .

Neurobiology

There is emerging interest in the role of this compound within neurobiology. It has been studied for its effects on neuronal signaling pathways and calcium ion dynamics within neurons.

Research Insights

- Calcium Channel Modulation : Studies indicate that this fatty acid can influence calcium currents in neurons, which are critical for neurotransmitter release and overall neuronal excitability .

- Potential Neuroprotective Effects : Given its modulation of inflammatory pathways and calcium signaling, there is potential for therapeutic applications in neurodegenerative diseases where inflammation plays a key role.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Research | Promotes growth and neovascularization in tumors | Expressed in various cancer types; enhances angiogenesis |

| Inflammation Modulation | Inhibits COX and LOX pathways | Reduces pro-inflammatory mediators |

| Cardiovascular Health | Influences lipid metabolism; potential hypocholesterolemic effects | Lowers serum cholesterol; modulates platelet function |

| Neurobiology | Affects neuronal signaling; modulates calcium dynamics | Influences neurotransmitter release |

作用機序

8,11,14-エイコサトリイン酸の作用機序には、プロスタグランジンおよびロイコトリエンの生合成における重要な酵素の阻害が含まれます。 この化合物は、ヒト12-リポキシゲナーゼ、シクロオキシゲナーゼ、および5-リポキシゲナーゼをそれぞれ0.46 μM、14 μM、および25 μMの特定の阻害濃度(IC50値)で阻害します . これらの酵素を阻害することにより、この化合物は炎症性メディエーターの産生と血小板凝集を減少させます。

類似化合物:

8,11,14-エイコサトリエン酸: 三重結合ではなく3つの二重結合を持つ別の多価不飽和脂肪酸。

ジホモ-γ-リノレン酸: 3つのシス二重結合を持つ20炭素ω-6脂肪酸。

比較:

構造の違い: 8,11,14-エイコサトリイン酸は三重結合を持っていますが、8,11,14-エイコサトリエン酸やジホモ-γ-リノレン酸などの類似化合物は二重結合を持っています。

生物活性: 8,11,14-エイコサトリイン酸の三重結合の存在は、炎症に関与する酵素に対する独自の阻害特性を与え、その対応物とは異なります。

用途: これらの化合物はすべて、炎症および関連するプロセスにおける役割について研究されていますが、8,11,14-エイコサトリイン酸の独自の構造は、クリックケミストリーや特定の酵素の強力な阻害剤として特に価値があります。

結論として、8,11,14-エイコサトリイン酸は、その独自の構造、多様な化学反応性、科学研究および産業における幅広い用途により、重要な関心の対象となる化合物です。炎症に関与する重要な酵素を阻害する能力と、潜在的な治療上の利点は、さらなる研究開発のための価値のある化合物となっています。

類似化合物との比較

8,11,14-Eicosatrienoic Acid: Another polyunsaturated fatty acid with three double bonds instead of triple bonds.

Dihomo-γ-linolenic Acid: A 20-carbon ω-6 fatty acid with three cis double bonds.

Comparison:

Structural Differences: 8,11,14-Eicosatriynoic Acid has triple bonds, while similar compounds like 8,11,14-Eicosatrienoic Acid and Dihomo-γ-linolenic Acid have double bonds.

Biological Activity: The presence of triple bonds in this compound confers unique inhibitory properties on enzymes involved in inflammation, making it distinct from its counterparts.

Applications: While all these compounds are studied for their roles in inflammation and related processes, this compound’s unique structure makes it particularly valuable in click chemistry and as a potent inhibitor of specific enzymes.

生物活性

8,11,14-Eicosatriynoic Acid (ETYA) is a polyunsaturated fatty acid that has garnered attention due to its unique structural properties and biological activities. As an analog of arachidonic acid, ETYA has been studied for its role as a nonspecific inhibitor of cyclooxygenases (COX) and lipoxygenases (LO), which are crucial enzymes in the metabolism of fatty acids.

- Molecular Formula : C20H24O2

- Molecular Weight : 296.4 g/mol

- CAS Number : 1191-85-1

- Melting Point : 78-80 °C

- Density : 1.0±0.1 g/cm³

ETYA acts primarily as a nonspecific inhibitor of COX and LO enzymes, with reported IC50 values of approximately 4 µM for LO and 8 µM for COX . This inhibition affects the production of various eicosanoids, which are signaling molecules derived from fatty acids. In particular, ETYA has been shown to activate peroxisome proliferator-activated receptors (PPARs) at concentrations around 10 µM, influencing metabolic pathways related to inflammation and lipid metabolism .

Anti-inflammatory Effects

ETYA's inhibition of COX and LO enzymes suggests a potential role in reducing inflammation. Studies indicate that ETYA can modulate the production of pro-inflammatory mediators, making it a candidate for therapeutic applications in inflammatory diseases .

Effects on Cell Signaling

Research has demonstrated that ETYA can influence cell signaling pathways by activating PPARα and PPARγ. These receptors play vital roles in regulating lipid metabolism, glucose homeostasis, and inflammation .

Case Studies

- Platelet Function :

- Zebrafish Model :

- TRPV Channel Modulation :

Summary of Findings

特性

IUPAC Name |

icosa-8,11,14-triynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-5,8,11,14-19H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLIWTBTVOPGCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#CCC#CCC#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。